N-Methyl-1-(2-methylbenzofuran-3-yl)methanamine
Description
Properties
IUPAC Name |
N-methyl-1-(2-methyl-1-benzofuran-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-10(7-12-2)9-5-3-4-6-11(9)13-8/h3-6,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBFBLJFXALUTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)CNC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701267634 | |
| Record name | Methyl(2-methylbenzofuran-3-ylmethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701267634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709651-54-7 | |
| Record name | Methyl(2-methylbenzofuran-3-ylmethyl)amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=709651-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl(2-methylbenzofuran-3-ylmethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701267634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(2-methylbenzofuran-3-yl)methanamine typically involves the following steps:
Formation of the Benzofuran Ring: The initial step involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through various methods, such as the cyclization of o-hydroxyaryl ketones with acid catalysts.
Introduction of the Methyl Group: The methyl group is introduced at the 2-position of the benzofuran ring through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
N-Methylation: The final step involves the introduction of the N-methylmethanamine group at the 3-position. This can be achieved through reductive amination of the corresponding benzofuran-3-carbaldehyde with methylamine in the presence of reducing agents like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(2-methylbenzofuran-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran-3-carboxylic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of benzofuran-3-ylmethanol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-methylmethanamine group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products
Oxidation: Benzofuran-3-carboxylic acid derivatives.
Reduction: Benzofuran-3-ylmethanol derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-1-(2-methylbenzofuran-3-yl)methanamine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-Methyl-1-(2-methylbenzofuran-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog Comparison
Key Observations :
- Benzofuran vs.
- Substituent Effects : Methyl groups (e.g., 2-Me in benzofuran) improve lipophilicity, while phenyl/thienyl groups (e.g., in pyrazole derivatives) enhance aromatic interactions .
Pharmacological and Physicochemical Properties
Pharmacological Activity
Biological Activity
N-Methyl-1-(2-methylbenzofuran-3-yl)methanamine, a compound derived from the benzofuran family, has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This article reviews the current understanding of its biological properties, mechanisms of action, and applications based on diverse sources.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a methyl group attached to a benzofuran ring. This structural feature is significant as it influences the compound's interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. A study demonstrated that derivatives of benzofuran, including this compound, showed significant antiproliferative effects against various cancer cell lines. The introduction of a methyl group at the C–3 position of the benzofuran ring was found to enhance this activity significantly .
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound | Cell Line Tested | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | K562 (Leukemia) | <0.01 | Induction of apoptosis |
| Benzofuran derivative 10h | Various | 0.01 - 73.4 | Inhibition of cell growth |
| Compound 32a | MDA-MB-435 (Melanoma) | 0.229 | Interaction with α/β tubulin |
The compound was shown to inhibit growth in approximately 70% of evaluated cancer cell lines, with a remarkable GI50 value indicating high potency .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial effects. Studies have reported moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain Tested | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| Benzofuran derivative 7 | Bacillus subtilis | 64 |
The mechanisms underlying the biological activities of this compound involve its interaction with specific molecular targets:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and caspase activation .
- Enzyme Modulation : It acts as a ligand for certain receptors or enzymes, modulating their activity and influencing metabolic pathways.
Case Studies and Research Findings
Several studies have highlighted the compound's potential in anticancer therapy:
- Study on K562 Cells : this compound induced apoptosis in K562 cells, with significant increases in caspase activity observed after prolonged exposure .
- Molecular Docking Studies : Docking simulations indicated strong binding affinities between the compound and various protein targets involved in cancer progression, suggesting potential therapeutic applications .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-Methyl-1-(2-methylbenzofuran-3-yl)methanamine?
Methodological Answer:
The synthesis typically involves alkylation of a benzofuran precursor with methylamine derivatives. For example:
- Step 1: React 2-methylbenzofuran-3-carboxaldehyde with methylamine under reductive amination conditions (e.g., NaBH₃CN or H₂/Pd-C) to form the secondary amine backbone .
- Step 2: Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the target compound.
- Validation: Confirm purity using TLC and HPLC (>95%) before proceeding to characterization .
Advanced: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
Discrepancies in NMR, IR, or mass spectrometry data often arise from impurities, stereochemical variations, or tautomerism. Strategies include:
- Cross-validation: Compare experimental HRMS (e.g., ESI-MS m/z 331.2 [M+H]+ ) with theoretical exact mass calculations.
- Computational modeling: Use DFT (Density Functional Theory) to predict NMR shifts or IR vibrational modes and match against experimental results .
- Alternative techniques: Employ X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) to resolve ambiguous peaks .
Basic: What analytical techniques are optimal for characterizing this compound?
Methodological Answer:
A combination of techniques ensures accurate structural and purity assessment:
- Mass spectrometry: HR-ESI-MS for molecular formula confirmation (e.g., C₁₂H₁₄N₂O, exact mass 202.111 ).
- Spectroscopy:
- Chromatography: HPLC with UV detection (λmax ~255 nm) for purity analysis .
Advanced: What strategies improve yield in multi-step syntheses of this compound?
Methodological Answer:
Optimize each step using Design of Experiments (DoE) principles:
- Reagent selection: Use p-toluenesulfonic acid as a catalyst in alkylation steps to enhance reaction efficiency .
- Temperature control: Reflux in N-methylpyrrolidone (NMP) at 60°C for intermediates .
- Workup: Employ diisobutylaluminum hydride (DIBAL) for selective reductions to avoid over-reduction byproducts .
- Scale-up considerations: Monitor exothermic reactions (e.g., using methylene chloride as a solvent) to prevent decomposition .
Advanced: What mechanistic insights exist for its interaction with biological targets?
Methodological Answer:
The compound’s secondary amine and benzofuran groups suggest potential interactions with enzymes or receptors:
- In vitro assays: Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- Molecular docking: Simulate binding to serotonin receptors (5-HT₂A) based on structural analogs with known activity .
- Pathway analysis: Use transcriptomics (RNA-seq) to identify differentially expressed genes in treated cell lines, focusing on neurotransmitter pathways .
Basic: What are the solubility and stability profiles under laboratory conditions?
Methodological Answer:
- Solubility:
- Polar solvents: Soluble in water (limited) and alcohols (methanol/ethanol) due to amine hydrophilicity .
- Nonpolar solvents: Partially soluble in DCM or chloroform; use sonication for dispersion.
- Stability:
- pH: Stable at neutral pH (6–8); avoid strong acids/bases to prevent hydrolysis of the benzofuran ring .
- Storage: Store at –20°C under inert gas (argon) to prevent oxidation .
Advanced: How can researchers address conflicting bioactivity data across studies?
Methodological Answer:
Conflicts may arise from assay variability or impurities. Mitigation strategies:
- Standardize protocols: Use identical cell lines (e.g., HEK293 for receptor studies) and positive controls (e.g., known agonists/antagonists) .
- Impurity profiling: Analyze batches via LC-MS to rule out contaminants (e.g., residual solvents or byproducts) .
- Dose-response curves: Establish EC₅₀/IC₅₀ values across multiple replicates to ensure reproducibility .
Basic: What safety precautions are critical during handling?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact .
- Ventilation: Perform reactions in fume hoods due to volatile solvents (e.g., DMF, methylene chloride) .
- Waste disposal: Neutralize acidic/basic waste before disposal and adhere to institutional guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
